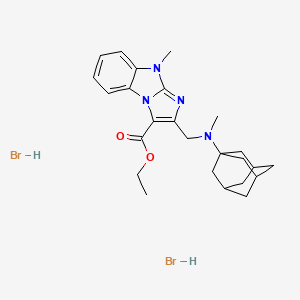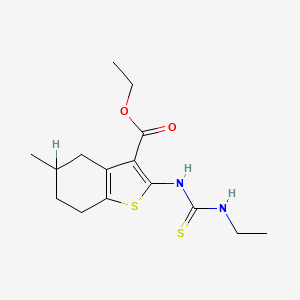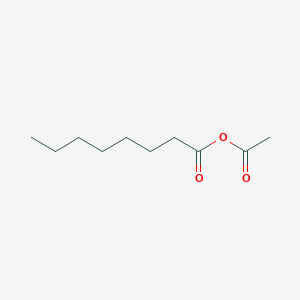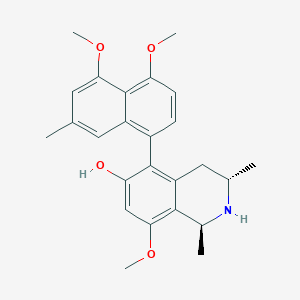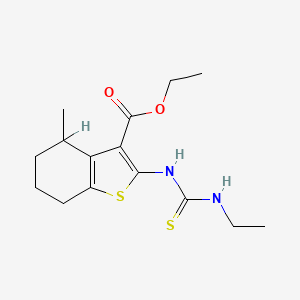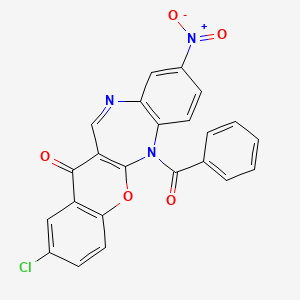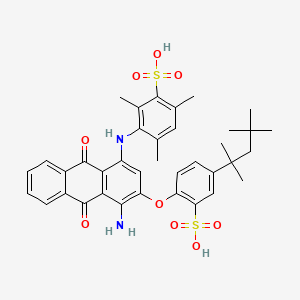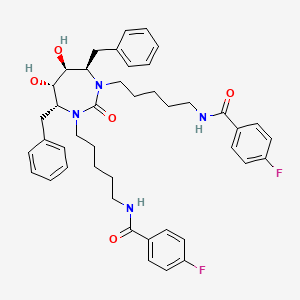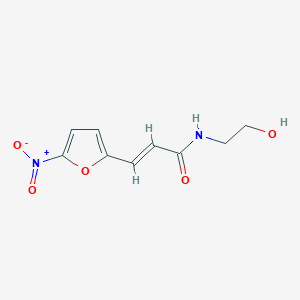
5-Nitrofurylacrylylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrofurylacrylylaminoethanol is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitro group in the furan ring is a key feature that contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrofurylacrylylaminoethanol typically involves the reaction of 5-nitrofurfural with acrylamide and ethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Nitrofurylacrylylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and specific reaction conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted furans, and various other functionalized compounds .
Scientific Research Applications
5-Nitrofurylacrylylaminoethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitrofurylacrylylaminoethanol involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components . These intermediates can cause damage to DNA, proteins, and other cellular structures, leading to the death of microbial cells . The compound targets various molecular pathways, including those involved in DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofurfurylideneacetone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-Nitrofurylacrylylaminoethanol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6755-17-5 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H10N2O5/c12-6-5-10-8(13)3-1-7-2-4-9(16-7)11(14)15/h1-4,12H,5-6H2,(H,10,13)/b3-1+ |
InChI Key |
PKVYRJBZUIATQI-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCO |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



